1-methyl-N-(3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl)-1H-imidazole-4-sulfonamide
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Overview
Description
1-methyl-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]-1H-Imidazole-4-sulfonamide is a complex organic compound that features multiple heterocyclic rings, including indole, indazole, and imidazole. These structures are known for their significant biological activities and are commonly found in various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]-1H-Imidazole-4-sulfonamide typically involves multi-step organic reactions. The process often starts with the preparation of the indole and indazole intermediates, followed by their coupling with the imidazole ring. Common reagents used in these reactions include azobisisobutyronitrile (AIBN), hypophosphorous acid, and triethylamine under reflux conditions .
Industrial Production Methods
Industrial production methods for such complex molecules usually involve optimizing the reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]-1H-Imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: Using reagents like manganese dioxide.
Reduction: Typically involving hydrogenation catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of multiple reactive sites.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines .
Scientific Research Applications
1-methyl-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]-1H-Imidazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-methyl-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]-1H-Imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methyl-1H-indol-2-yl)methyl]-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-methyl-1H-indazol-5-yl)acetamide
Uniqueness
1-methyl-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]-1H-Imidazole-4-sulfonamide stands out due to its unique combination of indole, indazole, and imidazole rings, which confer a distinct set of biological activities and chemical reactivity .
Properties
Molecular Formula |
C20H18N6O2S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-methyl-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]imidazole-4-sulfonamide |
InChI |
InChI=1S/C20H18N6O2S/c1-12-3-4-13-8-18(22-17(13)7-12)20-15-9-14(5-6-16(15)23-24-20)25-29(27,28)19-10-26(2)11-21-19/h3-11,22,25H,1-2H3,(H,23,24) |
InChI Key |
HYFOPUFXONUVJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3C=C(C=C4)NS(=O)(=O)C5=CN(C=N5)C |
Origin of Product |
United States |
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